

# Independent Verification of INCB01158: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	Numidargistat dihydrochloride				
Cat. No.:	B10801017	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the arginase inhibitor INCB01158 (also known as Numidargistat or CB-1158) with other alternative arginase inhibitors. The information is based on publicly available preclinical and clinical findings, with a focus on experimental data to support independent verification.

## Mechanism of Action and Clinical Overview of INCB01158

INCB01158 is an orally available inhibitor of arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, INCB01158 aims to restore L-arginine levels, thereby promoting the activation and proliferation of anti-tumor T-cells and other immune cells. This agent has been evaluated in a first-in-human Phase 1/2 clinical trial (NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.

### **Comparative Performance Data**

The following tables summarize the key preclinical and clinical data for INCB01158 and a selection of other arginase inhibitors.

#### **Table 1: In Vitro Potency of Arginase Inhibitors**



Compound	Arginase 1 (ARG1) IC50/Ki	Arginase 2 (ARG2) IC50/Ki	Selectivity	Reference
INCB01158 (CB- 1158)	86 nM (IC50)	296 nM (IC50)	ARG1-selective	[1][2]
OATD-02	20 nM (IC50)	48 nM (IC50)	Dual ARG1/ARG2 inhibitor	[3]
ABH	0.11 μM (Ki)	0.25 μM (Ki)	Non-selective	[1][4]
nor-NOHA	500 nM (Ki)	50 nM (Ki)	ARG2-selective	[1][5]

Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse

**Models** 

Compound	Mouse Model	Dosing	Key Findings	Reference
INCB01158 (CB- 1158)	CT26 (colorectal)	100 mg/kg, PO, BID	Modest single- agent tumor growth inhibition. Synergistic effect with anti-PD-L1.	[3]
OATD-02	CT26 (colorectal)	100 mg/kg, PO, BID	Significant single-agent tumor growth inhibition, superior to CB- 1158.	[3]

## Table 3: Clinical Trial Overview and Efficacy of INCB01158 (NCT02903914)



Treatment Arm	Patient Population	N	Overall Response Rate (ORR)	Best Overall Response (BOR)
INCB01158 Monotherapy	Advanced/Metast atic Solid Tumors	107	0%	20% Stable Disease
INCB01158 + Pembrolizumab	Advanced/Metast atic Solid Tumors (Anti-PD-1/PD- L1 naive)	118	10.2%	1.7% Complete Response, 8.5% Partial Response

### **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

#### **Arginase Activity Assay (Colorimetric)**

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in tissue homogenates or cell lysates.

- Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10<sup>6</sup>) in 100 μL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
- Reaction Setup: In a 96-well plate, add 1-40 μL of the sample supernatant. Adjust the final volume to 40 μL with Arginase Assay Buffer. Prepare a positive control using a known amount of arginase and a blank with assay buffer only.
- Substrate Addition: Prepare a reaction mix containing the L-arginine substrate according to the manufacturer's instructions. Add the reaction mix to each well.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), allowing the arginase in the sample to convert L-arginine to urea and L-ornithine.
- Urea Detection: Add a reagent that reacts with the produced urea to generate a colored product.



- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The amount of color is proportional to the arginase activity.
- Calculation: Calculate the arginase activity based on a standard curve generated with known concentrations of urea.

### Plasma L-Arginine Quantification (LC-MS/MS)

This method provides accurate and sensitive measurement of L-arginine levels in plasma samples.

- Sample Preparation: To a 96-well microfiltration plate, add plasma samples. For quantification, add a known concentration of a stable isotope-labeled internal standard (e.g., [2H7]-L-arginine).
- Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent (e.g., methanol).
- Filtration: Centrifuge the plate to filter the samples and remove precipitated proteins.
- LC-MS/MS Analysis: Inject the filtered samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Chromatography: Separate L-arginine from other plasma components using a suitable LC column and mobile phase gradient.
  - Mass Spectrometry: Use tandem mass spectrometry with multiple reaction monitoring (MRM) to specifically detect and quantify L-arginine and the internal standard based on their unique parent and daughter ion masses.
- Quantification: Determine the concentration of L-arginine in the samples by comparing the
  peak area ratio of the analyte to the internal standard against a standard curve prepared with
  known concentrations of L-arginine.

#### T-Cell Proliferation Assay (In Vitro)

This assay assesses the ability of an arginase inhibitor to rescue T-cell proliferation from myeloid cell-mediated suppression.

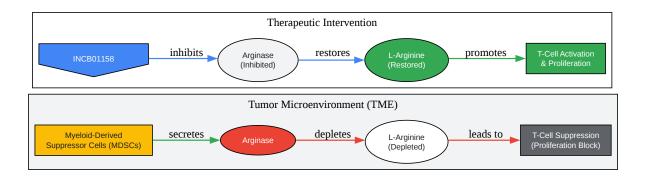


- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells and myeloid cells using magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Co-culture Setup: In a 96-well plate, co-culture purified T-cells with isolated myeloid cells at a specific ratio (e.g., 2:1).
- Treatment: Add the arginase inhibitor (e.g., INCB01158) at various concentrations to the coculture wells. Include a vehicle control.
- T-Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
- Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
- Proliferation Measurement: Assess T-cell proliferation using one of the following methods:
  - [3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours
    of incubation. Harvest the cells and measure the amount of incorporated radioactivity
    using a scintillation counter.
  - CFSE Staining: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

#### **Visualizations**

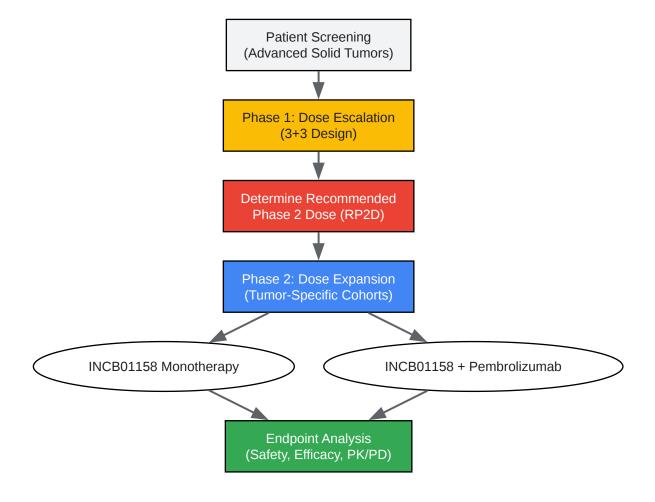
The following diagrams illustrate key pathways and workflows related to INCB01158.





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Caption: Mechanism of action of INCB01158 in the tumor microenvironment.





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